molecular formula C11H19N3S B13344389 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

Cat. No.: B13344389
M. Wt: 225.36 g/mol
InChI Key: QSKQLSRXOLRCBZ-UHFFFAOYSA-N
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Description

This compound belongs to the thiopyrano-pyrazole family, characterized by a fused thiopyran and pyrazole ring system. The structure includes:

  • Thiopyrano[4,3-c]pyrazole core: A six-membered thiopyran ring fused with a five-membered pyrazole ring.
  • Isopropyl substituent: Positioned at the 2nd carbon of the thiopyran ring.
  • Ethylamine side chain: Attached to the 3rd carbon of the pyrazole moiety.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)ethanamine

InChI

InChI=1S/C11H19N3S/c1-8(2)14-11(3-5-12)9-7-15-6-4-10(9)13-14/h8H,3-7,12H2,1-2H3

InChI Key

QSKQLSRXOLRCBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CSCCC2=N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiopyrano[4,3-c]pyrazole core, followed by the introduction of the isopropyl and ethan-1-amine groups. Key steps may include:

    Formation of the Thiopyrano[4,3-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of Ethan-1-amine: The final step typically involves nucleophilic substitution reactions to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine Lacks isopropyl group at C2 of thiopyran C₉H₁₃N₃S 211.29 Pricing: ¥5781.70 (commercial availability)
2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine Thiophen-2-yl substituent at pyrazole C3 C₁₃H₁₆N₄S₂ 308.43 Safety protocols (P201, P210 listed)
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol Cyclopropylmethyl at C2; methanol replaces ethylamine C₁₁H₁₆N₂OS 224.32 Purity ≥95%; lab use only
5-(4-Chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-d]pyridine Chlorophenyl and phenyl substituents; extended fused ring system C₂₂H₁₉ClN₄S 410.93 IR, NMR data reported; m.p. 473–475 K
2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine Cyclopenta[c]pyrazole core replaces thiopyrano-pyrazole C₈H₁₃N₃ 151.21 CAS 1083368-50-6; no physicochemical data

Key Observations

Thiophene or aromatic substituents (e.g., in ) increase molecular weight and may enhance π-π stacking interactions in biological targets.

Synthetic Accessibility: The target compound’s synthesis could mirror methods for similar thiopyrano-pyrazoles, such as cyclocondensation of aldehydes, thiopyranones, and pyrazol-amines in acetic acid (yield ~89%) . Ethylamine side chains are often introduced via nucleophilic substitution or reductive amination .

Safety and Handling :

  • Analogs like the thiophene derivative require strict safety measures (e.g., avoiding ignition sources) due to thermal instability .

Biological Activity

2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a complex organic compound notable for its potential biological activities. Its unique structural features, including a tetrahydrothiopyrano ring fused to a pyrazole moiety, suggest various pharmacological applications. This article delves into the compound's biological activity, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

The molecular formula of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is C10H17N3SC_{10}H_{17}N_{3}S, with a molecular weight of approximately 213.32 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC10H17N3S
Molecular Weight213.32 g/mol
CAS Number1785412-89-6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities. Notably, the presence of the pyrazole ring is often associated with interactions at specific biological targets such as receptors or enzymes involved in pain and inflammation pathways. Preliminary studies suggest that this compound may possess:

  • Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation in animal models.
  • Analgesic effects : Potential for pain management through modulation of pain pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound can enhance its efficacy against specific biological targets. For example, the introduction of various substituents on the pyrazole ring can significantly influence binding affinity and biological activity.

In Vitro Studies

Recent in vitro studies have focused on the interaction of 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine with various receptor systems. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to elucidate binding affinities.

  • Binding Affinity Studies :
    • The compound demonstrated selective binding to certain receptors involved in inflammatory responses.
    • IC50 values indicated significant potency compared to standard anti-inflammatory drugs.

In Vivo Studies

In vivo experiments have been conducted to assess the therapeutic potential of this compound in animal models of inflammation and pain.

  • Efficacy in Animal Models :
    • The compound was administered to mice with induced inflammatory conditions.
    • Results showed a marked reduction in inflammatory markers and pain behavior compared to control groups.

Q & A

Q. SAR strategies :

  • Core modifications : Replace sulfur in the thiopyrano ring with oxygen (pyrano analogs) to assess electronic effects.
  • Side-chain variations : Introduce bulkier alkyl groups or fluorinated moieties to modulate lipophilicity and metabolic stability.
  • Bioisosteric replacements : Substitute the pyrazole with thiazole or triazole rings (see for fused-ring analogs).
    Methodological tools :
  • Molecular docking to predict target binding (e.g., enzymes with sulfur-binding pockets).
  • In vitro assays (e.g., enzyme inhibition, cell viability) to validate hypotheses .

Advanced: How can researchers resolve contradictory bioactivity data reported for this compound across different studies?

Q. Approaches :

Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity).

Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent/DMSO concentration).

Target specificity profiling : Employ kinome-wide screening to identify off-target effects.

Meta-analysis : Cross-reference with structurally related compounds (e.g., ’s thiopyrano-thiazole derivatives) to identify trends .

Advanced: What strategies optimize low yields in the final amination step of the synthesis?

Q. Troubleshooting :

  • Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination.
  • Protecting groups : Temporarily protect the pyrazole nitrogen to prevent side reactions.
  • Solvent optimization : Switch to THF or MeOH to improve amine solubility.
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry .

Advanced: How can computational methods elucidate the compound’s mechanism of action when experimental data is limited?

Q. Workflow :

Molecular dynamics (MD) simulations : Model interactions with putative targets (e.g., GPCRs or kinases).

Quantum mechanical (QM) calculations : Predict redox behavior or reactive sites (e.g., amine protonation states).

Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors, hydrophobic regions) using tools like Schrödinger’s Phase.

Druggability assessment : Calculate Lipinski’s Rule of Five parameters to prioritize analogs .

Advanced: What analytical techniques are recommended to assess the compound’s stability under physiological conditions?

Q. Stability protocol :

Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–9).

LC-MS/MS analysis : Identify degradation products (e.g., oxidation of sulfur or deamination).

NMR stability monitoring : Track structural changes in real-time (e.g., DMSO-d6/PBS solutions).

Circular dichroism (CD) : If chiral centers exist, monitor stereochemical integrity .

Advanced: How can crystallographic data address discrepancies in reported molecular configurations?

Q. Crystallography workflow :

Crystal growth : Optimize via vapor diffusion (e.g., ethyl acetate/hexane mixtures).

Data collection : Use synchrotron sources for high-resolution datasets.

Refinement : Apply SHELXL () for small-molecule refinement, validating bond lengths/angles against Cambridge Structural Database (CSD) entries.

Validation tools : Check for R-factor discrepancies and electron density maps .

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